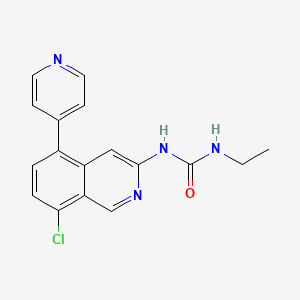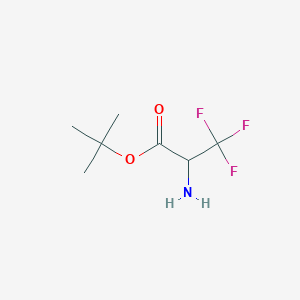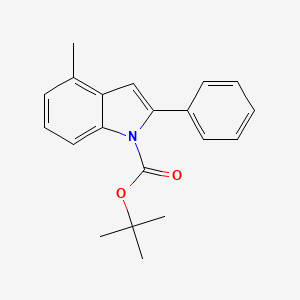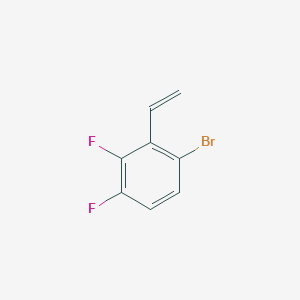![molecular formula C7H5F6N3O B12844781 6-[2,2,2-Trifluoro-1-(trifluoromethyl)ethoxy]pyridazin-3-amine](/img/structure/B12844781.png)
6-[2,2,2-Trifluoro-1-(trifluoromethyl)ethoxy]pyridazin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[2,2,2-Trifluoro-1-(trifluoromethyl)ethoxy]pyridazin-3-amine is a chemical compound with the molecular formula C7H5F6N3O and a molecular weight of 261.12 g/mol . This compound is known for its unique structure, which includes a pyridazine ring substituted with a trifluoroethoxy group and an amine group. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2,2,2-Trifluoro-1-(trifluoromethyl)ethoxy]pyridazin-3-amine typically involves the reaction of a pyridazine derivative with a trifluoroethoxy reagent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction temperature is maintained between 0°C and 50°C to ensure optimal yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the continuous addition of reactants, precise temperature control, and efficient purification techniques such as recrystallization or chromatography to obtain the desired compound with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
6-[2,2,2-Trifluoro-1-(trifluoromethyl)ethoxy]pyridazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction temperature25°C to 60°C.
Reduction: Lithium aluminum hydride, sodium borohydride; reaction temperature0°C to 25°C.
Substitution: Sodium hydride, potassium carbonate; reaction temperature0°C to 50°C.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
6-[2,2,2-Trifluoro-1-(trifluoromethyl)ethoxy]pyridazin-3-amine is utilized in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Employed in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 6-[2,2,2-Trifluoro-1-(trifluoromethyl)ethoxy]pyridazin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-[2,2,2-Trifluoro-1,1-bis(trifluoromethyl)ethoxy]pyridazin-3-amine
- 6-[2,2,2-Trifluoro-1-(trifluoromethyl)ethoxy]pyridazin-3-ol
Uniqueness
6-[2,2,2-Trifluoro-1-(trifluoromethyl)ethoxy]pyridazin-3-amine is unique due to its specific trifluoroethoxy substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various research and industrial applications, distinguishing it from other similar compounds .
Eigenschaften
Molekularformel |
C7H5F6N3O |
|---|---|
Molekulargewicht |
261.12 g/mol |
IUPAC-Name |
6-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)pyridazin-3-amine |
InChI |
InChI=1S/C7H5F6N3O/c8-6(9,10)5(7(11,12)13)17-4-2-1-3(14)15-16-4/h1-2,5H,(H2,14,15) |
InChI-Schlüssel |
QSFBNCHOPJKXEE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NN=C1N)OC(C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


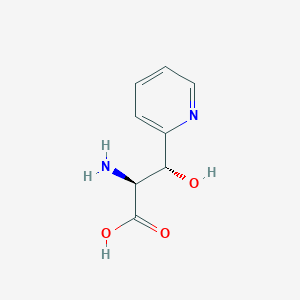
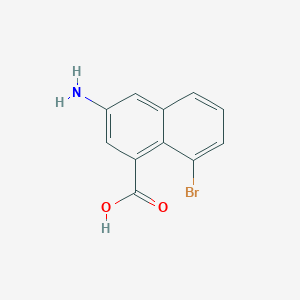
![1-[3-(Aminooxy)-1-propyn-1-yl]-3-fluorobenzene](/img/structure/B12844701.png)
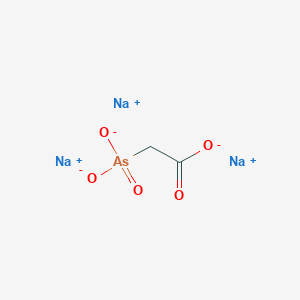
![6-bromo-7-chloro-1H-benzo[d][1,2,3]triazole](/img/structure/B12844711.png)
![2,6-Diiodo-dithieno[3,2-b;2',3'-d]thiophene](/img/structure/B12844714.png)
![Ethyl 6-methoxy-7-methyl-3-oxidopyrrolo[3,2-g][2,1,3]benzoxadiazol-3-ium-8-carboxylate](/img/structure/B12844719.png)
![2-Chloro-N-(6-methyl-isoxazolo[5,4-b]pyridin-3-yl)-acetamide](/img/structure/B12844720.png)
![4-[4-(8-Chloro-5,6-Dihydrobenzo[b][1]Benzothiepin-6-ylPiperazin-1-Yl]-1-(4-Fluorophenyl)Butan-1-One Dihydrochloride](/img/structure/B12844725.png)
![4-(Benzyloxy)-4'-chloro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12844733.png)
